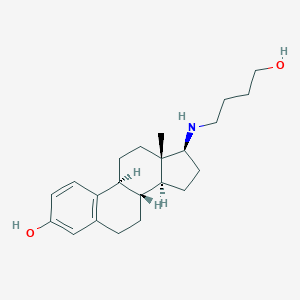
Butolame
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butolame, also known as this compound, is a useful research compound. Its molecular formula is C22H33NO2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Properties and Mechanisms of Action
Butolame exhibits significant biological activity, particularly in the context of cell proliferation and viability. Research indicates that this compound can influence cell viability in various cell lines, notably MCF-7 breast cancer cells. In controlled studies, this compound demonstrated a reduction in cell viability by approximately 32% at higher concentrations compared to other treatments, suggesting its potential as an anti-cancer agent .
Table 1: Effects of this compound on Cell Viability
| Treatment | Concentration (M) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| Estrogen (E2) | 1×10−9 | 68 |
| Prolame | 1×10−9 | 75 |
| This compound | 1×10−9 | 68 |
Cancer Treatment
This compound's ability to reduce cell viability suggests its potential role in cancer therapy. Its mechanism involves interaction with estrogen receptors, which are critical in the proliferation of hormone-sensitive tumors. By modulating these pathways, this compound may offer a novel approach for treating estrogen-dependent cancers.
Hormonal Regulation
In addition to its anti-cancer properties, this compound may play a role in hormonal regulation. Studies have shown that it can influence prothrombin time and other coagulation parameters in animal models, indicating potential applications in managing conditions related to hormonal imbalances .
Experimental Research and Automation
The integration of automation technologies in laboratories utilizing this compound has enhanced the efficiency and reproducibility of experiments. Automated systems allow for high-throughput screening of compounds like this compound, facilitating rapid data collection and analysis . This capability is crucial for advancing research in pharmacology and toxicology.
Table 2: Advantages of Automation in Research with this compound
| Advantage | Description |
|---|---|
| Increased Throughput | Automates repetitive tasks, allowing more samples to be processed simultaneously. |
| Enhanced Reproducibility | Reduces human error and improves consistency across experiments. |
| Data Management | Facilitates real-time data capture and analysis for better decision-making. |
Case Studies
Several case studies highlight the practical applications of this compound in research settings:
-
Case Study 1: Breast Cancer Research
In a study focusing on MCF-7 cells, researchers utilized this compound to assess its impact on cell proliferation rates compared to traditional estrogen treatments. The findings indicated that this compound could serve as a viable alternative or adjunct to existing therapies. -
Case Study 2: Coagulation Studies
Research involving ovariectomized Wistar rats demonstrated that chronic treatment with this compound influenced coagulation parameters, suggesting its potential application in managing thrombotic disorders related to hormonal therapies.
特性
CAS番号 |
150748-23-5 |
|---|---|
分子式 |
C22H33NO2 |
分子量 |
343.5 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-17-(4-hydroxybutylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H33NO2/c1-22-11-10-18-17-7-5-16(25)14-15(17)4-6-19(18)20(22)8-9-21(22)23-12-2-3-13-24/h5,7,14,18-21,23-25H,2-4,6,8-13H2,1H3/t18-,19-,20+,21+,22+/m1/s1 |
InChIキー |
AXFQQAQJYIXKGS-AANPDWTMSA-N |
SMILES |
CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCO)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O |
同義語 |
17 beta-(4'-hydroxy-1'-butylamino)-1,3,5(10)-estratriene-3-ol butolame |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















